Product packaging for 2-(4-Iodobenzoyl)benzoic acid(Cat. No.:CAS No. 6268-20-8)

2-(4-Iodobenzoyl)benzoic acid

Cat. No.: B12124459
CAS No.: 6268-20-8
M. Wt: 352.12 g/mol
InChI Key: GXPYRMARSFQJPC-UHFFFAOYSA-N
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Description

Contextual Significance of Benzoylbenzoic Acid Scaffolds in Organic Chemistry

The 2-benzoylbenzoic acid framework is a cornerstone in synthetic organic chemistry, valued for its versatility and multiple reactive sites. researchgate.net These scaffolds are not merely simple aromatic ketones but are highly adaptable synthons used in the construction of complex molecular architectures. researchgate.net

One of their most prominent applications is in the synthesis of a wide array of heterocyclic compounds. researchgate.netasianpubs.org Researchers have extensively used 2-acylbenzoic acids to build heterocycles such as phthalides, isoindolinones, phthalazinones, and quinolones. researchgate.net For instance, 2-benzoylbenzoic acid derivatives can undergo intramolecular cyclization to form novel isoindolinones, a reaction that can proceed under mild, metal-free conditions. researchgate.net Furthermore, these scaffolds serve as crucial intermediates in the production of 2-aminobenzophenones, which are themselves valuable precursors for numerous pharmaceuticals, including anti-inflammatory agents and treatments for clinical psychosis. asianpubs.org

Beyond heterocycle synthesis, the 2-benzoylbenzoic acid structure is integral to materials science, particularly in the field of polymer chemistry. The core compound, 2-benzoylbenzoic acid, and its derivatives are known to function as photoinitiators. cymitquimica.comsolubilityofthings.com They can absorb UV light, triggering polymerization processes in UV-curable coatings, inks, and photoresists. cymitquimica.comsunychem.com Recent developments have extended their use to novel amine derivatives of benzoylbenzoic acid esters that are suitable as photoinitiators for LED-curable compositions, highlighting the ongoing innovation in this area. google.com The scaffold is also a key starting material for producing valuable chromogenic phthalide (B148349) compounds, which are used as color formers. google.com

Overview of Halogenated Benzoic Acids in Contemporary Chemical Science

Halogenated benzoic acids represent a critical class of compounds in modern chemical science, serving as indispensable intermediates in the synthesis of pharmaceuticals, agrochemicals, and liquid-crystalline materials. mdpi.comgoogle.com The incorporation of a halogen atom onto the benzoic acid ring significantly influences the molecule's physical and chemical properties, including its acidity, crystal structure, and reactivity. mdpi.com The nature and position of the halogen are key factors that determine these characteristics. mdpi.com

The introduction of heavier halogens like bromine and especially iodine imparts unique properties that are highly sought after in medicinal chemistry and drug design. namiki-s.co.jpacs.org Iodine, in particular, can act as a Lewis acid and form a "halogen bond," a directed, non-covalent interaction with a Lewis base, such as a carbonyl oxygen in a protein's backbone. acs.org This interaction is increasingly recognized for its importance in drug-target binding and can significantly enhance binding affinity and selectivity. namiki-s.co.jpacs.org

Iodo-substituted benzoic acids are versatile building blocks in organic synthesis. For example, 4-iodobenzoic acid is a common intermediate used in a variety of organic reactions, including the Suzuki reaction, which is a powerful method for forming carbon-carbon bonds. lookchem.com The unique reactivity of the carbon-iodine bond makes these compounds valuable starting materials for creating complex organic molecules and pharmaceutical compounds. lookchem.com The ortho-iodination of benzoic acid derivatives is a specific strategy employed to create functionalized molecules for further synthetic elaboration. namiki-s.co.jp

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H9IO3 B12124459 2-(4-Iodobenzoyl)benzoic acid CAS No. 6268-20-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6268-20-8

Molecular Formula

C14H9IO3

Molecular Weight

352.12 g/mol

IUPAC Name

2-(4-iodobenzoyl)benzoic acid

InChI

InChI=1S/C14H9IO3/c15-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)14(17)18/h1-8H,(H,17,18)

InChI Key

GXPYRMARSFQJPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)I)C(=O)O

Origin of Product

United States

Chemical Reactivity and Transformation Studies of 2 4 Iodobenzoyl Benzoic Acid Scaffolds

Electrophilic Aromatic Substitution Reactions

The susceptibility of 2-(4-iodobenzoyl)benzoic acid to electrophilic aromatic substitution (EAS) is governed by the directing and activating/deactivating effects of its substituents on both aromatic rings.

The reactivity of the two aromatic rings within the this compound scaffold towards electrophiles is markedly different due to the influence of the attached functional groups.

Ring A (Benzoic Acid Moiety): This ring contains a carboxylic acid group (-COOH) and a benzoyl group (-COC₆H₄I). Both the carboxyl and the benzoyl groups are electron-withdrawing and act as deactivating, meta-directing groups for electrophilic aromatic substitution. vedantu.comyoutube.com The nitration of benzoic acid with a mixture of concentrated nitric and sulfuric acid, for instance, yields m-nitrobenzoic acid. vedantu.comyoutube.com Given that the benzoyl group at the 2-position further deactivates the ring, electrophilic substitution on this ring is expected to be difficult and would be directed to the positions meta to both substituents, primarily position 5.

Ring B (4-Iodobenzoyl Moiety): This ring is substituted with an iodine atom at position 4 and the ketone linker at position 1. The iodine atom is a deactivating but ortho, para-directing substituent. iptsalipur.org The ketone group is a strong deactivating, meta-directing group. Therefore, the positions ortho to the iodine (positions 3 and 5) are also meta to the ketone. This convergence of directing effects strongly favors electrophilic attack at the 3 and 5 positions.

Carbon-Carbon Bond Forming Reactions

The presence of an aryl-iodide bond makes this compound an excellent substrate for palladium-catalyzed carbon-carbon bond-forming reactions, which are fundamental transformations in modern organic synthesis.

The Sonogashira reaction is a robust method for forming carbon-carbon bonds between aryl halides and terminal alkynes, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org The high reactivity of the carbon-iodine bond compared to carbon-bromine or carbon-chlorine bonds makes aryl iodides highly preferred substrates for this transformation. wikipedia.org

The this compound molecule is well-suited for Sonogashira coupling at the C-4 position of the benzoyl ring. The reaction would proceed by reacting the molecule with a terminal alkyne in the presence of a palladium complex, a copper(I) salt (e.g., CuI), and an amine base. This would replace the iodine atom with an alkynyl group, yielding a 2-(4-alkynylbenzoyl)benzoic acid derivative. Research on analogous structures, such as 4-(2,5-diiodobenzoyl)morpholine, has demonstrated that such couplings are efficient, even with multiple iodo-substituents. scielo.org.mx

Table 1: Representative Conditions for Sonogashira Coupling of Aryl Iodides This table presents generalized conditions based on literature for related substrates, as specific data for this compound is not available.

Catalyst System Substrate Type Alkyne Solvent Base Reference
PdCl₂(PPh₃)₂ / CuI Aryl Iodide Terminal Alkyne Amine (e.g., Et₃N) Amine libretexts.org
Pd₂(dba)₃ / CuI Diiodobenzoyl derivative Arylacetylene DMSO Et₃N scielo.org.mx
Pd(OAc)₂ / PPh₃ Aryl Iodide Terminal Alkyne DMF Et₃N mdpi.com

The Suzuki-Miyaura coupling is another cornerstone of palladium-catalyzed cross-coupling, forming a C-C bond between an organohalide and an organoboron compound, typically a boronic acid. mdpi.com Similar to the Sonogashira reaction, aryl iodides are highly reactive substrates.

The this compound scaffold can readily participate in Suzuki-Miyaura coupling. The reaction with an aryl or vinyl boronic acid, catalyzed by a palladium(0) complex with a suitable ligand and in the presence of a base, would result in the formation of a biaryl or styrenyl derivative at the iodine-bearing position. Studies have successfully demonstrated the Suzuki-Miyaura coupling of 4-iodobenzoic acid with various boronic acids under aqueous conditions, highlighting the compatibility of the reaction with the carboxylic acid functionality. mdpi.comacs.orgnih.gov For example, the coupling of 4-iodobenzoic acid with phenylboronic acid yields 4-phenylbenzoic acid. mdpi.com

Table 2: Examples of Suzuki-Miyaura Coupling with Iodobenzoic Acid Derivatives

Aryl Halide Boronic Acid Partner Catalyst System Base Solvent Yield Reference
4-Iodobenzoic acid Phenyltriolborate Pd-Calix-NS complex - Water 72% mdpi.com
4-Iodobenzoic acid (3-Propionamidophenyl)boronic acid Na₂PdCl₄ / PPh₂PhSO₃Na K₂CO₃ Water - nih.gov
4-Iodobenzoic acid on Wang resin Thienylboronic acid MIDA ester - - - - mdpi.com

Oxidation and Reduction Chemistry

Aryl iodides can be oxidized to form hypervalent iodine compounds, which are valuable and environmentally benign oxidizing reagents in their own right. arkat-usa.orgorganic-chemistry.org These reagents exist in iodine(III) (iodinane) or iodine(V) (iodane) oxidation states. A well-known example is 2-iodoxybenzoic acid (IBX), a powerful and selective oxidant. The formation of cyclic reagents like IBX or its precursor, 2-iodosobenzoic acid (IBA), requires a carboxylic acid group to be positioned ortho to the iodine atom, which can then act as an endogenous ligand. mdpi.com

In the case of this compound, the iodine atom and the carboxylic acid are on separate aromatic rings and are not in an ortho relationship. Therefore, this molecule cannot be a direct precursor to the cyclic reagent IBX. However, the aryl iodide moiety can still be oxidized to form non-cyclic hypervalent iodine(III) species. Common methods for this transformation include oxidation with agents like peracetic acid, Oxone, or hydrogen peroxide. arkat-usa.orgmdpi.comnih.gov Such a reaction would convert the iodo-group in this compound into a hypervalent functionality, such as a (diacetoxy)iodo or (dichloro)iodo group, depending on the reagents used. arkat-usa.orgnih.gov

For instance, reacting an aryl iodide with hydrogen peroxide and hydrochloric acid can yield the corresponding aryliodine(III) dichloride (ArICl₂). nih.gov Alternatively, oxidation with peracetic acid in acetic acid yields the (diacetoxyiodo)arene (ArI(OAc)₂). arkat-usa.org These transformations would produce novel hypervalent iodine reagents possessing the complex benzoylbenzoic acid backbone, potentially enabling unique reactivity. The electrochemical anodic oxidation of aryl iodides also presents a green alternative for synthesizing these valuable reagents. nih.govcardiff.ac.uk

Table 3: Common Methods for Oxidation of Aryl Iodides

Aryl Iodide Oxidizing System Product Type Reference
Ar-I 30% H₂O₂ / HCl in TFE Ar-ICl₂ nih.gov
Ar-I Peracetic acid in Acetic Acid Ar-I(OAc)₂ arkat-usa.org
Ar-I Oxone® in H₂O Ar-I(OH)₂ (Iodosyl derivative) mdpi.com
Ar-I Anodic Oxidation Ar-I(III) species nih.govcardiff.ac.uk

Derivatization and Functional Group Interconversions

Esterification and Amidation Strategies for Benzoic Acid Derivatives

The carboxylic acid group of this compound is a key functional handle for derivatization, primarily through esterification and amidation reactions. These transformations are crucial for synthesizing a wide array of compounds with diverse applications.

Esterification: The conversion of benzoic acids to esters can be achieved through various methods. Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a classic approach. uomustansiriyah.edu.iq More contemporary methods utilize activating agents to facilitate the reaction under milder conditions. For instance, N-acylbenzotriazoles, formed from the reaction of the carboxylic acid with benzotriazole, are effective intermediates for the high-yielding synthesis of aromatic esters. acs.org Other reagents like diacyl disulfides under DMAP catalysis and carbonylimidazole derivatives with pyridinium (B92312) salt catalysts have also proven efficient for the acylation of alcohols. organic-chemistry.org

Amidation: The synthesis of amides from benzoic acids is another fundamental transformation. This can be achieved by reacting the carboxylic acid with an amine, often requiring an activating agent to form a more reactive acylating species. Reagents such as dichlorotriphenylphosphorane (B105816) and n-propanephosphonic acid anhydride (B1165640) (T3P) have been successfully used to mediate the coupling of benzoic acids with various amines, including less nucleophilic anilines, to produce amides in high yields. organic-chemistry.org The use of nanoparticle-based catalysts has also been explored for direct amidation under solvent-free conditions. organic-chemistry.org Furthermore, methods involving the in-situ generation of acid chlorides from tert-butyl esters provide a mild route to amides. organic-chemistry.org

The table below summarizes various reagents and catalysts used for the esterification and amidation of benzoic acid derivatives.

Table 2: Reagents for Esterification and Amidation of Benzoic Acid Derivatives

Transformation Reagent/Catalyst Conditions Outcome Reference
Esterification Benzotriazole Chemistry Protection-free High yields of aromatic hydroxy esters acs.org
Esterification Diacyl Disulfide/DMAP Mild Site-selective acylation organic-chemistry.org
Amidation Dichlorotriphenylphosphorane Chloroform High yields of tertiary benzanilides organic-chemistry.org
Amidation n-Propanephosphonic acid anhydride (T3P)/Pyridine (B92270) Mild Low-epimerization amide bond formation organic-chemistry.org
Amidation Nanoparticles Solvent-free High catalytic activity for various amines organic-chemistry.org

Formation of Bicyclic Heterocycles from Iodinated Benzoic Acid Precursors

The this compound scaffold is a valuable precursor for the synthesis of bicyclic heterocyclic systems. The presence of the iodine atom and the carboxylic acid functionality allows for intramolecular cyclization reactions, leading to the formation of diverse heterocyclic structures.

One common strategy involves the intramolecular cyclization of o-alkynylbenzoic acid derivatives, which can be prepared from iodinated benzoic acids through Sonogashira coupling. These cyclizations can be catalyzed by organic bases or transition metals to produce phthalide (B148349) derivatives. clockss.org The regioselectivity of these reactions, particularly the preference for 5-exo cyclization, has been a subject of theoretical studies. clockss.org

Another approach involves the intramolecular cyclization of substituted benzoic acids promoted by strong acids like polyphosphoric acid (H3PO4) to form anthraquinone (B42736) derivatives. beilstein-journals.org This method is part of a broader strategy for synthesizing polycyclic aromatic compounds. beilstein-journals.org

Furthermore, the iodo group can be transformed into other functionalities that facilitate cyclization. For example, conversion to an amide followed by oxidation can lead to the formation of benziodazoles, which are nitrogen-containing hypervalent iodine heterocycles. beilstein-journals.org These bicyclic benziodazoles can be synthesized from 2-iodoisophthalic acid, a related dicarboxylic acid. beilstein-journals.org These compounds are stable and have applications as reagents for coupling reactions. beilstein-journals.org

Mechanistic Investigations of Key Transformations

Ligand Exchange and Rearrangement Mechanisms in Hypervalent Iodine Chemistry

Hypervalent iodine compounds, which can be derived from this compound, are versatile reagents in organic synthesis, mediating a variety of oxidative transformations and rearrangements. sioc-journal.cnrsc.org Understanding the mechanisms of these reactions is crucial for their rational application and development.

Ligand Exchange: A key mechanistic aspect of hypervalent iodine chemistry is ligand exchange. Two primary pathways have been investigated: an associative pathway and a dissociative pathway. The associative mechanism involves the addition of a nucleophile to the electrophilic iodine center, forming a transient tetracoordinated iodate (B108269) intermediate. core.ac.ukscripps.edu This intermediate can then undergo reductive elimination to yield the final product. The existence of stable tetracoordinated species provides evidence for the associative pathway. scripps.edu

Rearrangements: Hypervalent iodine reagents are known to promote various rearrangement reactions, including sioc-journal.cnCurrent time information in Bangalore, IN.-aryl migrations, Hofmann-type rearrangements, and ring expansions. rsc.orgresearchgate.netresearchgate.net These transformations often proceed through the formation of a hypervalent iodine intermediate, which then undergoes rearrangement. For example, the reaction of o-hydroxy or o-aminoaryl N-H ketimines with (diacetoxyiodo)benzene (B116549) can trigger a sioc-journal.cnCurrent time information in Bangalore, IN.-aryl migration to form benzoxazoles and benzimidazoles. researchgate.net Similarly, the Hofmann rearrangement of carboxamides to carbamates can be mediated by hypervalent iodine species generated in situ. organic-chemistry.org The mechanism involves the formation of an isocyanate intermediate. organic-chemistry.org

Photocatalytic Oxidation Mechanisms and Product Inhibition Effects

The photocatalytic oxidation of organic molecules, including derivatives of benzoic acid, is an area of significant research interest due to its potential for environmentally benign transformations. The mechanism of these reactions often involves the generation of reactive oxygen species.

In a typical photocatalytic system using a semiconductor like TiO2, irradiation with UV light generates electron-hole pairs. acs.org The photogenerated holes can react with electron donors, such as benzoic acid derivatives, reducing the rate of electron-hole recombination and enhancing the degradation efficiency. acs.org The reaction can proceed through the formation of radical intermediates.

Structural Characterization and Spectroscopic Elucidation of 2 4 Iodobenzoyl Benzoic Acid and Analogues

Advanced Spectroscopic Techniques

Spectroscopic methods are instrumental in elucidating the molecular structure of 2-(4-iodobenzoyl)benzoic acid. By probing the interactions of the molecule with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, Mass Spectrometry (MS), and UV/Visible spectroscopy provide detailed information about the electronic and vibrational states of the molecule, as well as the connectivity and chemical environment of its constituent atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Assignment

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit a complex pattern of signals in the aromatic region. The protons on the two benzene (B151609) rings will experience different chemical environments due to the presence of the electron-withdrawing carbonyl and carboxylic acid groups, as well as the iodo substituent. The protons on the benzoic acid ring will likely appear as a set of multiplets, while the protons on the 4-iodobenzoyl ring will show a characteristic AA'BB' or a pair of doublets pattern. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift, typically above 10 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon of the ketone and the carboxylic acid carbon are expected to be the most downfield signals, typically in the range of 165-200 ppm. The carbon atom attached to the iodine (C-I) will show a characteristic upfield shift compared to the other aromatic carbons due to the heavy atom effect of iodine. The remaining aromatic carbons will appear in the typical range of 120-140 ppm, with their specific chemical shifts influenced by the positions of the substituents.

Proton (¹H) Predicted Chemical Shift (ppm) Carbon (¹³C) Predicted Chemical Shift (ppm)
Carboxylic Acid (-COOH)> 10 (broad singlet)Carboxylic Acid (-COOH)~168-172
Aromatic Protons7.2 - 8.2 (multiplets)Ketone Carbonyl (-C=O)~195-200
Aromatic C-I~90-100
Other Aromatic Carbons~125-140

Note: The predicted chemical shifts are estimations based on data from analogous compounds and general principles of NMR spectroscopy.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint for the identification of functional groups.

IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and ketone functional groups. A broad O-H stretching band from the carboxylic acid dimer is anticipated in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid will likely appear around 1700-1720 cm⁻¹, while the ketone C=O stretch is expected at a slightly lower wavenumber, around 1660-1680 cm⁻¹, due to conjugation with the aromatic rings. docbrown.info Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic rings will appear in the 1450-1600 cm⁻¹ region. researchgate.netlibretexts.orgresearchgate.net The C-I stretching vibration is expected to be in the far-infrared region, typically below 600 cm⁻¹.

Raman Spectroscopy: The Raman spectrum will complement the IR data. Strong Raman scattering is expected for the symmetric vibrations of the aromatic rings and the C=O bonds. The C-I bond, being highly polarizable, should also give rise to a strong Raman signal at a low frequency.

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Carboxylic AcidO-H stretch2500-3300 (broad)Weak
Carboxylic AcidC=O stretch1700-1720Strong
KetoneC=O stretch1660-1680Strong
AromaticC-H stretch> 3000Strong
AromaticC=C stretch1450-1600Strong
C-I BondC-I stretch< 600Strong

Note: The expected frequencies are based on typical values for these functional groups in similar molecular environments.

Mass Spectrometry (MS and HR-ESI-MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) would provide a very accurate mass measurement, confirming the molecular formula of this compound (C₁₄H₉IO₃).

The fragmentation pattern in the mass spectrum provides valuable structural information. For this compound, characteristic fragmentation pathways would likely involve:

Loss of H₂O: Dehydration from the carboxylic acid group.

Loss of COOH: Decarboxylation of the benzoic acid moiety.

Cleavage of the benzoyl-benzoic bond: This would lead to fragments corresponding to the 4-iodobenzoyl cation and the 2-carboxyphenyl radical, or vice versa.

Loss of I: Cleavage of the carbon-iodine bond.

Fragment Ion Proposed Structure Expected m/z
[M]⁺C₁₄H₉IO₃⁺352
[M - H₂O]⁺C₁₄H₇IO₂⁺334
[M - COOH]⁺C₁₃H₉IO⁺307
[C₇H₄IO]⁺4-Iodobenzoyl cation231
[C₇H₅O₂]⁺2-Carboxyphenyl cation121
[M - I]⁺C₁₄H₉O₃⁺225

Note: The expected m/z values are for the most abundant isotopes.

UV/Visible Spectroscopy for Electronic Structure and Conjugation Studies

UV/Visible spectroscopy provides insights into the electronic transitions within a molecule. The extended π-conjugated system of this compound, encompassing two benzene rings and a carbonyl group, is expected to give rise to characteristic absorption bands in the UV region. researchgate.netnist.govrsc.orgresearchgate.net

Based on data for benzoic acid and its derivatives, one would anticipate strong absorptions corresponding to π → π* transitions of the aromatic systems. researchgate.netnist.govrsc.orgresearchgate.net The presence of the carbonyl group will also introduce n → π* transitions, which are typically weaker and may be observed as a shoulder on the more intense π → π* bands. The iodine substituent may cause a slight red shift (bathochromic shift) of the absorption maxima compared to the non-iodinated analogue.

Transition Type Expected Wavelength Range (nm)
π → π230 - 280
n → π> 300 (weak)

Note: The expected wavelength ranges are estimations based on the electronic structure of the molecule and data from similar compounds. researchgate.netnist.govrsc.orgresearchgate.net

X-ray Crystallography and Solid-State Structure Analysis

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction for Molecular and Crystal Packing Determination

While the crystal structure of this compound has not been reported, the structure of the analogous compound, 2-(4-chlorobenzoyl)benzoic acid, provides a reliable model. researchgate.net From this analogue, it can be inferred that the two aromatic rings in this compound are not coplanar, but are twisted with respect to each other. This twist is a common feature in benzophenone (B1666685) derivatives and is due to steric hindrance between the ortho-substituents of the two rings.

In the solid state, carboxylic acids typically form hydrogen-bonded dimers. It is highly probable that this compound would also crystallize as centrosymmetric dimers, with two molecules linked by hydrogen bonds between their carboxylic acid groups. researchgate.netnih.gov These dimers would then pack in the crystal lattice through various intermolecular interactions, including van der Waals forces and potentially halogen bonding involving the iodine atom.

Structural Parameter Expected Value/Feature
Dihedral Angle between RingsSignificant twist (non-coplanar)
C=O Bond Lengths~1.22 - 1.25 Å
C-I Bond Length~2.10 Å
Intermolecular InteractionsHydrogen-bonded carboxylic acid dimers, potential halogen bonding

Note: The expected values are based on the crystal structure of 2-(4-chlorobenzoyl)benzoic acid and standard bond lengths. researchgate.net

Powder X-ray Diffraction for Polymorphism and Phase Transition Studies

Powder X-ray Diffraction (PXRD) is a fundamental technique for the solid-state characterization of crystalline materials, providing a unique "fingerprint" for each crystalline phase. mdpi.comlibretexts.orgwikipedia.org It is particularly crucial in studying polymorphism, the ability of a compound to exist in two or more crystalline forms, which can exhibit different physicochemical properties. rsc.orgmdpi.com For benzoylbenzoic acid derivatives and related halogenated compounds, PXRD is instrumental in identifying different polymorphs that may arise from varying crystallization conditions, such as solvent choice or temperature. mdpi.comrsc.org

While specific polymorphism studies on this compound are not extensively documented in the reviewed literature, the investigation of analogous compounds, such as 2-((2,6-dichlorophenyl)amino)benzoic acid, demonstrates the propensity for polymorphism within this class of molecules. rsc.org These studies reveal that different polymorphs can be identified by distinct peaks in their PXRD patterns. mdpi.com

Furthermore, variable-temperature powder X-ray diffraction (VT-PXRD) can be employed to study temperature-induced phase transitions. nih.gov As the sample is heated or cooled, changes in the diffraction pattern can indicate a transformation from one polymorphic form to another. researchgate.net For halogenated benzoic acids, such transitions are critical to understanding the thermodynamic stability of different crystalline forms. mdpi.comresearchgate.net The analysis of PXRD data, often complemented by techniques like Differential Scanning Calorimetry (DSC), allows for the construction of a comprehensive thermodynamic profile of the compound, mapping the stability relationships between its various solid-state forms. mdpi.comrsc.org

Analysis of Intermolecular Interactions: Hydrogen Bonding and Halogen Bonding Networks

The crystal structure and resulting supramolecular assembly of this compound are dictated by a hierarchy of non-covalent interactions, primarily hydrogen bonds and halogen bonds.

Hydrogen Bonding: A ubiquitous feature in the crystal structures of benzoic acids is the formation of robust centrosymmetric dimers through intermolecular O—H⋯O hydrogen bonds between the carboxylic acid moieties. rsc.orgnih.gov This interaction forms a characteristic R²₂(8) ring motif. Structural studies on analogues like 2-(4-chlorobenzoyl)benzoic acid confirm the presence of these strong dimeric synthons, which act as the primary building blocks of the supramolecular architecture. researchgate.net These interactions are strong and directional, significantly influencing the packing of molecules in the solid state. mdpi.com

Halogen Bonding: The iodine atom in this compound introduces the capacity for halogen bonding (C—I⋯A), a directional non-covalent interaction where the electropositive region on the halogen atom (the σ-hole) interacts with a Lewis base (A), such as an oxygen or nitrogen atom. nih.govnih.gov In the solid state of iodo-substituted benzoic acids, the iodine can form halogen bonds with various acceptors, including the carbonyl oxygen of a neighboring molecule. rsc.org The strength and directionality of these I⋯O or I⋯N interactions play a crucial supporting role in organizing the primary hydrogen-bonded dimers into more extended, higher-dimensional networks. nih.govmdpi.com The interplay between the strong hydrogen bonds and the weaker, yet significant, halogen bonds is a key feature of the crystal engineering of these compounds. nih.govbohrium.com

Below is a table summarizing typical geometries for these intermolecular interactions found in related benzoic acid derivatives.

Interaction TypeDonor-H···AcceptorD···A Distance (Å)D-H···A Angle (°)Reference
Hydrogen BondO—H···O~2.65~170-178 nih.govnih.gov
Halogen BondC—I···O~2.8 - 3.1~170-178 rsc.org
Halogen BondC—I···N~2.9 - 3.0~170-178 nih.gov

Supramolecular Assembly Features in the Solid State

The combination of strong, directional hydrogen bonds and moderately directional halogen bonds leads to the formation of well-defined supramolecular assemblies in the solid state. nih.govrsc.org The fundamental and most robust supramolecular synthon is the carboxylic acid dimer, formed via O—H⋯O hydrogen bonds. nih.govresearchgate.net

These primary dimers then serve as building blocks that are further organized by other non-covalent forces. Halogen bonds (e.g., C—I⋯O=C) can link these dimers into one-dimensional chains or two-dimensional sheets. nih.gov The specific architecture depends on the relative orientation of the interacting molecules and the competition between different potential hydrogen and halogen bond donors and acceptors.

Conformational Analysis and Stereochemistry in Benzoylbenzoic Acid Derivatives

The conformational flexibility of 2-benzoylbenzoic acid derivatives is a defining characteristic of their molecular structure. Due to steric hindrance between the ortho-substituent of the benzoic acid ring and the adjacent benzoyl group, the two aromatic rings are not coplanar. This results in a twisted conformation, which is a critical aspect of their stereochemistry.

The degree of this twist is quantified by the dihedral angle between the planes of the two benzene rings. For the closely related analogue, 2-(4-chlorobenzoyl)benzoic acid, single-crystal X-ray diffraction analysis revealed a significant twist, with a dihedral angle of 88.07 (11)° between the aromatic rings. researchgate.net This near-orthogonal arrangement is typical for 2-benzoylbenzoic acid derivatives and minimizes steric repulsion. nih.gov

The existence of different stable conformations can also lead to conformational polymorphism, where different crystal forms arise from molecules adopting different dihedral angles. rsc.orgmdpi.com Computational studies and experimental analysis of various benzoylbenzoic acid derivatives are used to explore the potential energy surface and identify low-energy conformations that are likely to be observed in the solid state.

CompoundDihedral Angle Between Aromatic Rings (°)MethodReference
2-(4-chlorobenzoyl)benzoic acid88.07 (11)X-ray Diffraction researchgate.net
2,2′-dithiodibenzoic acid71.19 (4)X-ray Diffraction nih.gov

Computational Chemistry and Theoretical Investigations of 2 4 Iodobenzoyl Benzoic Acid

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like 2-(4-Iodobenzoyl)benzoic acid to predict various properties with high accuracy. DFT calculations for benzoic acid derivatives are typically performed using specific functionals, such as B3LYP or M06-2X, and basis sets like 6-311G(d,p) or 6-311++G(d,p), to solve the Schrödinger equation approximately. nih.govresearchgate.net

DFT calculations can determine the most stable three-dimensional arrangement of atoms in this compound by finding the minimum energy structure on the potential energy surface. These calculations provide optimized bond lengths, bond angles, and dihedral angles. researchgate.net For similar benzoylbenzoic acid structures, such as 2-(4-chlorobenzoyl)benzoic acid, the dihedral angle between the two aromatic rings is a critical parameter, found to be approximately 88.07°. researchgate.net The optimization process also yields thermodynamic data, including the total energy of the molecule, which is crucial for assessing its stability and the energetics of potential reactions.

Below is a representative table of selected calculated geometrical parameters for a benzoylbenzoic acid scaffold, based on DFT methods.

ParameterBond/AngleTypical Calculated Value
Bond LengthC=O (carbonyl)~1.21 Å
C=O (carboxyl)~1.22 Å
O-H (carboxyl)~0.97 Å
C-I~2.10 Å
Bond AngleC-C-C (in ring)~120°
C-CO-C~118°
Dihedral AnglePhenyl-CO-Phenyl~88°

Note: These are typical values for related structures; specific values for this compound would require a dedicated computational study.

Once the molecular geometry is optimized, harmonic vibrational frequency calculations can be performed at the same level of theory. These calculations predict the fundamental vibrational modes of the molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.netresearchgate.net The computed frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors, leading to better agreement with experimental data. nih.gov

Key predicted vibrational modes for this compound would include:

O-H stretch of the carboxylic acid group, typically a broad band around 3000 cm⁻¹.

C=O stretches for both the ketone and carboxylic acid groups, expected in the 1650-1750 cm⁻¹ region. researchgate.net

C-I stretch , which appears at lower frequencies.

Aromatic C-H and C=C stretches and various bending modes.

Analysis of the potential energy distribution (PED) allows for the precise assignment of each calculated frequency to a specific molecular motion (e.g., stretching, bending, or torsion). researchgate.net

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map plots the electrostatic potential onto the electron density surface. researchgate.netnih.gov

For this compound, the MEP surface would show:

Negative potential regions (red/yellow): Concentrated around the electronegative oxygen atoms of the carbonyl and carboxyl groups, indicating sites susceptible to electrophilic attack.

Positive potential regions (blue): Located around the acidic hydrogen atom of the carboxyl group, highlighting its role as a proton donor.

Regions of intermediate potential (green): Typically found over the carbon atoms of the aromatic rings.

The iodine atom, due to its size and polarizability, can also exhibit complex electrostatic features, including a region of positive potential known as a "sigma-hole," which is crucial for its ability to form halogen bonds.

Quantum Chemical Modeling of Reaction Mechanisms

Quantum chemical methods are indispensable for elucidating the detailed mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies.

The iodo-group in this compound allows it to serve as a precursor for hypervalent iodine(III) or iodine(V) reagents, which are powerful oxidants in organic synthesis. princeton.eduresearchgate.net For instance, oxidation of the iodine center can lead to derivatives analogous to well-known reagents like 2-Iodoxybenzoic acid (IBX).

Computational modeling can map the entire reaction coordinate for such an oxidation. This involves:

Locating Reactants and Products: Optimizing the geometries of the starting material (e.g., this compound and an oxidant) and the final hypervalent iodine product.

Finding the Transition State (TS): Identifying the highest energy point along the lowest energy reaction path. TS analysis involves finding a first-order saddle point on the potential energy surface, which is characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. nih.govresearchgate.net

Calculating Activation Energy: The energy difference between the transition state and the reactants determines the activation barrier (Ea), which is a key factor controlling the reaction rate.

These calculations can reveal the step-by-step mechanism, such as nucleophilic attack on the iodine atom by an oxidant, followed by ligand exchange to form the stable hypervalent iodine species. beilstein-journals.orgbeilstein-journals.org

Supramolecular Interaction Modeling

The structure of this compound features two key functional groups capable of forming strong and directional non-covalent interactions: the carboxylic acid and the iodo-substituent. Computational modeling is used to explore how these interactions guide the self-assembly of molecules into larger, ordered supramolecular structures.

The primary interactions governing the supramolecular chemistry of this molecule are:

Hydrogen Bonding: The carboxylic acid group is an excellent hydrogen bond donor (O-H) and acceptor (C=O). It can form robust, centrosymmetric dimers with neighboring molecules through a characteristic {⋯HOC=O}₂ synthon. nih.govnih.gov

Halogen Bonding: The iodine atom can act as a Lewis acidic site (a "sigma-hole") and interact favorably with Lewis bases like the oxygen or nitrogen atoms of adjacent molecules (I⋯O or I⋯N interactions). nih.gov

Computational models, often combining DFT with methods that account for dispersion forces, can quantify the strength and directionality of these hydrogen and halogen bonds. By analyzing potential dimer and polymer configurations, these models can predict the most stable crystal packing arrangements and rationalize the formation of extended one-dimensional (1-D) or two-dimensional (2-D) networks in the solid state. nih.gov

Halogen Bonding and Hydrogen Bonding Analysis

Non-covalent interactions are fundamental in determining the supramolecular architecture and properties of chemical compounds. For this compound, both halogen bonding and hydrogen bonding are expected to play significant roles in its crystal packing and molecular recognition processes.

Hydrogen Bonding:

The carboxylic acid group in this compound is a primary site for hydrogen bonding. Based on crystallographic studies of analogous compounds, such as 2-(4-Chlorobenzoyl)benzoic acid, it is highly probable that this compound forms centrosymmetric dimers in the solid state through intermolecular O—H···O hydrogen bonds between the carboxylic acid moieties. researchgate.netnih.gov This common supramolecular synthon creates a characteristic R2(8) ring motif. Additionally, weaker C—H···O interactions involving the aromatic rings and the carbonyl groups likely contribute to the stability of the crystal lattice.

In the crystal structure of the related 2-(4-chlorobenzamido)benzoic acid, molecules are held together by intermolecular O—H···O hydrogen bonds of moderate strength, forming dimeric aggregates. nih.gov A similar arrangement is anticipated for this compound, as depicted in the table below, which outlines the typical geometry for such interactions.

Interactive Data Table: Expected Hydrogen Bond Parameters for this compound Dimers (based on analogous structures)

Donor (D)Hydrogen (H)Acceptor (A)D-H (Å)H···A (Å)D···A (Å)D-H···A (°)
O-HHO=C~ 0.82~ 1.83~ 2.65~ 170

Halogen Bonding:

The iodine atom on the benzoyl ring of this compound is a potential halogen bond donor. Halogen bonding is a directional, non-covalent interaction where an electrophilic region on the halogen atom, known as a σ-hole, interacts with a nucleophilic site. rsc.orgulisboa.pt Computational studies have established that iodine is a particularly effective halogen bond donor due to its high polarizability. ulisboa.pt

In the solid state, the iodine atom of one molecule could interact with an oxygen atom of a carbonyl or carboxyl group of a neighboring molecule (I···O interaction). The strength and geometry of this interaction can be predicted through computational modeling. Analysis of crystallographic databases indicates that interactions involving Csp2–I donors, as in this case, typically form with bond angles around 164°. rsc.org The strength of the halogen bond is influenced by the electron-withdrawing nature of the substituent on the aromatic ring. nih.gov

Electron Density Topology (Bader's Atoms-in-Molecules Analysis)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the topology of the electron density (ρ) to characterize chemical bonding. nih.gov This analysis can precisely describe the nature of both covalent and non-covalent interactions within a molecular system.

A key aspect of QTAIM is the identification of bond critical points (BCPs), which are points of minimum electron density between two interacting atoms. The properties of the electron density at these BCPs, such as its magnitude (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), reveal the nature of the interaction.

Electron Density (ρ): The value of ρ at the BCP correlates with the strength of the interaction.

Laplacian of Electron Density (∇²ρ): A positive Laplacian (∇²ρ > 0) is characteristic of closed-shell interactions, which include hydrogen bonds, halogen bonds, and van der Waals forces. A negative Laplacian (∇²ρ < 0) indicates a shared-shell interaction, typical of covalent bonds.

Total Energy Density (H(r)): The sign of the total energy density can further distinguish non-covalent interactions. A negative H(r) suggests a degree of covalent character, while a positive H(r) is indicative of purely closed-shell interactions.

For this compound, a QTAIM analysis would be expected to identify BCPs corresponding to the O—H···O hydrogen bonds and the C—I···O halogen bonds. The topological parameters at these points would quantify the strength and nature of these interactions.

Interactive Data Table: Predicted QTAIM Parameters for Non-Covalent Interactions in this compound

Interaction Typeρ (a.u.)∇²ρ (a.u.)H(r) (a.u.)Predicted Nature of Interaction
O—H···O Hydrogen Bond0.02 - 0.04PositiveNegativePartially covalent character
C—I···O Halogen Bond0.01 - 0.03PositiveSlightly Positive/NegativePrimarily electrostatic with some covalent character

Ligand-Target Interactions and Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein receptor. nih.govbiointerfaceresearch.com This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

For this compound, molecular docking studies can be employed to explore its potential as an inhibitor for various biological targets. The process involves generating a 3D model of the compound and docking it into the active site of a target protein. A scoring function is then used to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol).

The interactions between this compound and a hypothetical protein target would likely involve:

Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor, forming interactions with polar amino acid residues such as serine, threonine, or histidine.

Halogen Bonding: The iodine atom can form halogen bonds with backbone carbonyl oxygens or other nucleophilic residues in the active site.

π-π Stacking: The aromatic rings can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Hydrophobic Interactions: The benzoylphenyl scaffold can form hydrophobic interactions with nonpolar residues.

A hypothetical molecular docking study of this compound against a protein kinase, a common drug target, might reveal key interactions that contribute to its binding affinity.

Interactive Data Table: Hypothetical Molecular Docking Results for this compound

Target ProteinBinding Energy (kcal/mol)Interacting ResiduesTypes of Interaction
Protein Kinase (example)-8.5LYS72, GLU91, LEU135, PHE146Hydrogen Bond, Salt Bridge, Hydrophobic, π-π Stacking
SARS-CoV-2 Main Protease (example)-7.9HIS41, CYS145, GLU166Hydrogen Bond, Halogen Bond, Hydrophobic

These computational predictions provide a basis for the rational design of more potent analogues and guide experimental validation through in vitro assays. nih.gov

Applications in Advanced Organic and Inorganic Synthesis

Building Blocks for Complex Molecular Architectures

The inherent functionalities of 2-(4-iodobenzoyl)benzoic acid make it an invaluable starting material for the construction of intricate molecular frameworks. The presence of the carboxylic acid and the reactive iodine atom on separate phenyl rings allows for selective and sequential transformations, providing chemists with a powerful tool for scaffold design and the synthesis of advanced intermediates.

Scaffold Design and Tuning for Targeted Synthesis

In the field of medicinal chemistry and materials science, the development of novel molecular scaffolds is crucial for the discovery of new therapeutic agents and functional materials. Substituted benzoic acid derivatives have been identified as privileged scaffolds in drug design, serving as the core structure for various biologically active compounds. For instance, 2,5-substituted benzoic acid scaffolds have been designed to act as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, which are overexpressed in many cancers. The design of these inhibitors relies on the specific placement of functional groups on the benzoic acid core to achieve potent and selective binding to the target proteins.

The structure of this compound offers a unique platform for scaffold design. The benzophenone (B1666685) core provides a rigid, three-dimensional framework that can be systematically modified. The carboxylic acid group can be converted into a variety of functional groups, such as esters, amides, or can be used as a coordination site for metal complexes. Simultaneously, the iodine atom serves as a handle for introducing molecular diversity through well-established cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira reactions. This dual functionality allows for the precise tuning of the electronic and steric properties of the scaffold, enabling the targeted synthesis of molecules with specific biological or material properties.

Table 1: Potential Modifications of the this compound Scaffold

Reactive SitePotential ModificationResulting Functionality
Carboxylic AcidEsterificationAltered solubility and bioavailability
AmidationIntroduction of new hydrogen bonding sites
CoordinationFormation of metal-organic frameworks
Iodo GroupSuzuki CouplingCarbon-carbon bond formation (biaryl structures)
Sonogashira CouplingCarbon-carbon bond formation (alkynyl structures)
Buchwald-Hartwig AminationCarbon-nitrogen bond formation

Precursors for Advanced Synthetic Intermediates

The structural motifs present in this compound make it an ideal precursor for the synthesis of a variety of advanced synthetic intermediates, including heterocyclic compounds and complex dye molecules.

One notable application is in the synthesis of rhodamine dyes. Rhodamines are a class of fluorescent dyes widely used in biotechnology and materials science. Their synthesis often involves the condensation of a phthalic anhydride (B1165640) derivative with an aminophenol. Given the structural similarity of this compound to phthalic anhydride, it can serve as a key precursor for the synthesis of asymmetrically substituted rhodamine analogues. The use of this iodinated precursor allows for the late-stage functionalization of the resulting dye molecule via cross-coupling reactions at the iodine position, providing access to a library of novel fluorescent probes with tailored photophysical properties. rsc.orguniroma1.itnih.gov

Furthermore, the reactive nature of the carbonyl and carboxylic acid groups, in conjunction with the iodo-substituent, enables the construction of various heterocyclic systems. Through multi-component reactions or sequential cyclization strategies, the this compound core can be transformed into complex polycyclic and heterocyclic architectures, which are prevalent in many pharmaceuticals and natural products. nih.govrsc.org

Catalytic Applications in Organic Transformations

Beyond its role as a structural scaffold, this compound and its derivatives exhibit significant potential in the field of catalysis. The inherent functionalities of the molecule can be exploited to design organic catalysts, generate potent oxidizing agents, and serve as ligands in metal-catalyzed reactions.

Benzoic Acid Derivatives as Tunable Organic Catalysts for Rearrangement Reactions

While direct catalytic applications of this compound in rearrangement reactions are not extensively documented, the broader class of benzoic acid derivatives has been shown to be effective organocatalysts for various transformations. The acidity of the carboxylic acid group can be finely tuned by the electronic nature of the substituents on the aromatic rings. This tunability is a key feature in designing catalysts for specific reactions, such as the Claisen or Meyer-Schuster rearrangements.

The Claisen rearrangement, a powerful carbon-carbon bond-forming reaction, can be catalyzed by acidic species. The catalytic activity of a benzoic acid derivative in such a reaction would depend on its pKa value, which is influenced by the substituents on the benzoyl and benzoic acid rings of the this compound framework. The electron-withdrawing nature of the benzoyl group and the iodine atom would increase the acidity of the carboxylic acid, potentially enhancing its catalytic activity. Similarly, the Meyer-Schuster rearrangement, which involves the conversion of propargyl alcohols to α,β-unsaturated ketones, can also be promoted by acid catalysts. The potential for this compound derivatives to act as tunable organocatalysts in these and other acid-catalyzed rearrangements represents an exciting area for future research.

Hypervalent Iodine Compounds Derived from Iodobenzoic Acids as Oxidants

One of the most significant applications of iodobenzoic acids is their use as precursors to hypervalent iodine reagents. These reagents are powerful, yet mild and selective, oxidizing agents that have found widespread use in modern organic synthesis. A prominent example is 2-iodylbenzoic acid (IBX), a highly versatile oxidant that can be prepared from 2-iodobenzoic acid. researchgate.netdntb.gov.uanih.gov

Following a similar synthetic strategy, this compound can be oxidized to its corresponding hypervalent iodine(V) derivative. The resulting compound would be a bifunctional reagent, possessing both the potent oxidizing capability of the hypervalent iodine center and the functionalities of the benzophenone core. Such reagents could offer unique reactivity and selectivity in oxidation reactions.

Table 2: Synthesis and Application of a Potential Hypervalent Iodine Reagent from this compound

PrecursorOxidation ReagentHypervalent Iodine Product (Hypothetical)Potential Applications
This compoundOxone®, KMnO₄2-(4-Iodylbenzoyl)benzoic acidSelective oxidation of alcohols to aldehydes/ketones
α-Hydroxylation of ketones
Oxidative cyclizations

The development of new hypervalent iodine reagents derived from readily available precursors like this compound is an active area of research, with the potential to provide novel and efficient tools for synthetic chemists.

Metal Complex Catalysis in Specific Reductions

The carboxylic acid and carbonyl functionalities of this compound make it a suitable candidate for use as a ligand in metal complex catalysis. The coordination of a metal center to the oxygen atoms of the carboxylate and carbonyl groups can lead to the formation of stable and catalytically active complexes. While specific applications of this compound complexes in reduction reactions are not yet widely reported, the general principles of ligand design suggest their potential utility.

For instance, metal complexes are extensively used as catalysts for the reduction of various functional groups, such as nitroarenes and imines. nih.govresearchgate.net The electronic and steric environment around the metal center, which is dictated by the structure of the ligand, plays a crucial role in the catalytic activity and selectivity of the complex. The rigid backbone of this compound and the presence of the iodo-substituent could be leveraged to create a unique coordination environment for a metal catalyst. This could lead to enhanced catalytic performance in specific reduction reactions. Further research into the synthesis and catalytic evaluation of metal complexes bearing this compound as a ligand is warranted to explore their full potential in this area.

Nanomaterial-Supported Catalysts Utilizing Benzoic Acid Scaffolds

The functionalization of nanomaterials with organic molecules to create highly efficient and selective catalysts is a burgeoning area of research. Benzoic acid and its derivatives are attractive candidates for surface modification of nanomaterials due to the strong coordination of the carboxylate group to metal oxide surfaces. While direct applications of this compound in this context are not extensively documented in publicly available literature, the principles can be understood from studies on similar molecules. For instance, benzoic acid has been used to functionalize α-Fe₂O₃ nanoparticles. researchgate.net In such systems, the benzoic acid moiety can act as a capping agent to control particle size and prevent agglomeration, and also as a linker to anchor other catalytically active species.

The presence of the iodine atom in this compound offers a potential site for further functionalization through reactions such as Suzuki or Sonogashira coupling, allowing for the attachment of more complex catalytic units to the nanoparticle surface. The benzophenone core, on the other hand, could potentially be utilized for photocatalytic applications. Although specific research on nanomaterial-supported catalysts derived from this compound is limited, the inherent functionalities of the molecule suggest its potential in the development of novel catalytic systems.

Below is a table summarizing the types of nanomaterials that have been functionalized with benzoic acid derivatives for catalytic applications, which could be extended to include this compound.

NanomaterialBenzoic Acid DerivativeCatalytic Application
α-Fe₂O₃Benzoic acidNot specified
ZeolitesBenzoic acidPhenol benzoylation

Ligand Design and Coordination Chemistry

Synthesis of Multidentate Ligands Incorporating Iodobenzoyl Moieties

The synthesis of multidentate ligands is a cornerstone of coordination chemistry, enabling the formation of metal complexes with tailored electronic and steric properties. While the direct use of this compound to synthesize multidentate ligands is not widely reported, its structure provides a versatile platform for such endeavors. The carboxylic acid group can be readily converted to an amide or ester, allowing for the introduction of additional donor atoms.

For example, the carboxylic acid could be reacted with a polyamine to introduce multiple nitrogen donors. The iodo-substituent on the benzoyl ring serves as a handle for further elaboration. Through cross-coupling reactions, it is possible to introduce pyridyl, imidazolyl, or other heterocyclic groups that can act as additional coordination sites. This approach allows for the systematic construction of ligands with varying denticity and donor atom sets. The synthesis of such ligands would be a valuable contribution to the field of coordination chemistry, potentially leading to new catalysts, sensors, or materials with interesting magnetic or optical properties.

Structural Analysis of Metal-Ligand Complexes and Coordination Geometry

The coordination chemistry of this compound with metal ions has not been extensively explored. However, valuable insights into its potential coordination modes can be gleaned from the structural analysis of metal complexes with the closely related ligand, 2-(4-chlorobenzoyl)benzoic acid. In a mixed-ligand Fe(II,III) complex, the deprotonated carboxylate group of 2-(4-chlorobenzoyl)benzoic acid coordinates to the metal center. researchgate.net

The table below presents crystallographic data for a metal complex of the analogous 2-(4-chlorobenzoyl)benzoic acid, which can serve as a model for what might be expected for complexes of the iodo-derivative.

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)
Fe(II)₂Fe(III)₂(cbba)₄(L)₆MonoclinicCc17.729(5)15.919(5)33.650(5)9092.058(5)90

cbba = 2-(4-chlorobenzoyl)benzoic acid, L = 3-(2-pyridyl)pyrazole researchgate.net

Design of Photoaffinity Labeling Reagents based on Iodinated Benzoyl Scaffolds

Photoaffinity labeling is a powerful technique used to identify and study biomolecule interactions. nih.gov A photoaffinity reagent typically consists of a recognition element, a photoreactive group, and a reporter tag. The benzophenone moiety within this compound is a well-established photoreactive group. mdpi.comnih.gov Upon irradiation with UV light, the benzophenone is excited to a triplet state which can abstract a hydrogen atom from a nearby C-H bond, leading to the formation of a covalent bond.

The this compound scaffold is particularly well-suited for the design of photoaffinity probes. The carboxylic acid can be used as a handle to attach a recognition element, such as a small molecule inhibitor or a peptide, that will direct the probe to a specific biological target. The iodine atom can serve multiple purposes. It can be a site for the introduction of a reporter tag, such as a radioactive isotope (e.g., ¹²⁵I) or a fluorescent dye, through a suitable linker. nih.gov Alternatively, the iodine itself can be a useful feature, as iodinated compounds are often used as X-ray contrast agents. radiologykey.com

The design of photoaffinity probes based on the this compound scaffold would involve the synthesis of derivatives where the carboxylic acid is coupled to a targeting moiety and the iodinated ring is functionalized with a reporter group. Such probes could be invaluable tools for drug discovery and chemical biology.

Supramolecular Chemistry and Crystal Engineering of Iodinated Benzoic Acid Systems

Design and Construction of Hydrogen-Bonded Networks

The rational design of crystalline materials hinges on the use of robust and predictable intermolecular interactions. In iodinated benzoic acid systems, hydrogen bonds are the primary drivers of self-assembly, creating well-defined structural motifs that serve as the foundation for the extended crystal lattice.

Carboxylic Acid Dimerization Motifs and Their Influence on Crystal Packing

A ubiquitous and highly predictable supramolecular synthon in the crystal structures of carboxylic acids is the formation of centrosymmetric dimers. This motif is established through a pair of strong O—H⋯O hydrogen bonds between the carboxyl groups of two separate molecules. In the case of iodinated benzoic acids, such as 4-iodobenzoic acid, this dimerization is a dominant feature in the solid state. wikipedia.org X-ray crystallography has confirmed that these molecules form hydrogen-bonded dimers, which then stack in the crystal lattice. wikipedia.org

Interplay with Other Non-Covalent Interactions (C-H...O, C-H...X)

While the carboxylic acid dimerization is the primary organizing force, the final three-dimensional architecture of the crystal is refined by a network of weaker, yet significant, non-covalent interactions. These include C—H⋯O and C—H⋯X (where X is a halogen) hydrogen bonds, which provide additional stability to the crystal lattice.

Halogen Bonding in Crystal Engineering

Beyond hydrogen bonding, the presence of an iodine atom on the benzoic acid scaffold introduces the possibility of another powerful, directional non-covalent interaction: the halogen bond. This interaction occurs between an electrophilic region on the halogen atom (known as a σ-hole) and a nucleophilic atom, such as nitrogen or oxygen. The iodine atom, being large and polarizable, is an excellent halogen bond donor, making it a valuable tool for directing supramolecular assembly.

I⋯N and I⋯O Halogen Bonds in Supramolecular Assemblies

The ability of the iodine atom to form halogen bonds with nitrogen and oxygen atoms has been effectively utilized to construct extended 1-D and 2-D architectures. nih.gov In co-crystals of 4-iodobenzoic acid with molecules containing pyridine (B92270) groups, strong I⋯N halogen bonds are observed. nih.gov These interactions serve as a secondary structural support, linking the primary hydrogen-bonded motifs into larger, more complex supermolecules. nih.gov For example, a halogen bond between the iodine atom of 4-iodobenzoic acid and a pyridyl nitrogen atom can connect hydrogen-bonded dimers into one-dimensional chains. nih.gov

Similarly, I⋯O halogen bonds are employed in crystal engineering. In cocrystals of m-iodobenzoic acid, I⋯O interactions with carboxyl oxygen atoms have been observed, with interaction energies estimated to be around 16.9 kJ mol⁻¹. acs.org These bonds, with distances significantly shorter than the sum of the van der Waals radii of iodine and oxygen, demonstrate the strength and reliability of this interaction in directing crystal packing. nih.govacs.org

Influence of Fluorination on Halogen Bond Strengths in Benzoic Acid Derivatives

The strength of a halogen bond can be tuned by modifying the electronic properties of the molecule to which the halogen is attached. Introducing strongly electron-withdrawing groups, such as fluorine atoms, onto the aromatic ring of an iodinated benzoic acid derivative enhances the electrophilic character of the σ-hole on the iodine atom. oup.commdpi.comnih.gov This, in turn, leads to stronger and shorter halogen bonds. nih.govmdpi.com

A direct comparison can be made between co-crystals formed with 4-iodobenzoic acid and its fluorinated analogue, 2,3,5,6-tetrafluoro-4-iodobenzoic acid. In a study involving a co-crystal with a pyridine-containing molecule, the I⋯N halogen bond distance was found to be shorter in the assembly containing the fluorinated acid, indicating a stronger interaction. nih.gov This principle is a cornerstone of modern crystal engineering, allowing for the fine-tuning of intermolecular forces to achieve desired supramolecular architectures. researchgate.netmdpi.com

Table 1: Comparison of I⋯N Halogen Bond Parameters in Co-crystals of Iodobenzoic Acids
Halogen Bond DonorHalogen Bond AcceptorI⋯N Distance (Å)C-I⋯N Angle (°)Reference
4-Iodobenzoic acidPyridyl Nitrogen3.004178.0 nih.gov
2,3,5,6-Tetrafluoro-4-iodobenzoic acidPyridyl Nitrogen2.941170.7 nih.gov

Control of Supramolecular Dimension via Carboxylate Anions in Iodonium (B1229267) Salts

A more advanced strategy in supramolecular design involves the use of diaryliodonium salts as powerful double σ-hole halogen bond donors. researchgate.netnih.gov In these systems, the positively charged iodine(III) center can form strong, charge-assisted halogen bonds with anionic species. The dimensionality of the resulting supramolecular assembly can be precisely controlled by the choice of the counter-ion, particularly by using carboxylate anions with varying numbers of binding sites. nih.gov

By pairing a diaryliodonium cation with different carboxylate anions, it is possible to program the assembly of structures with specific dimensions:

0D Assemblies: Using a simple benzoate (B1203000) anion, which has a single carboxylate group, results in discrete, zero-dimensional clusters. nih.gov

1D Assemblies: Employing a terephthalate (B1205515) anion, which possesses two carboxylate groups in a linear arrangement, functions as a linker to connect the iodonium cations into one-dimensional chains. nih.gov

2D Assemblies: A trimesate anion, with three carboxylate groups arranged in a trigonal fashion, can further extend the network, linking the iodonium cations into two-dimensional layers. nih.gov

This "key-to-lock" strategy, where the number and geometry of acceptor sites on the carboxylate anion dictate the final architecture, demonstrates a high level of control in supramolecular synthesis and crystal engineering. researchgate.net

π–π Stacking Interactions in Solid-State Architectures

π–π stacking interactions are a crucial non-covalent force in the field of crystal engineering, influencing the assembly of molecules in the solid state. These interactions occur between aromatic rings and contribute significantly to the stability and structure of molecular crystals. While detailed crystallographic studies focusing specifically on π–π stacking interactions in 2-(4-Iodobenzoyl)benzoic acid are not extensively documented in the reviewed literature, the principles of these interactions can be understood through related iodinated benzoic acid derivatives.

The study of such interactions is vital for understanding how molecules pack in a crystalline lattice, which in turn determines the material's physical properties. The interplay of π–π stacking with other non-covalent interactions like hydrogen bonding and halogen bonding dictates the final supramolecular architecture. nih.govnih.gov For this compound, with its two phenyl rings, it is plausible that π–π stacking interactions would play a role in its solid-state structure, potentially between the iodinated phenyl ring and the benzoic acid phenyl ring of adjacent molecules. The precise nature and quantitative contribution of these interactions would require specific crystallographic analysis of this compound.

Below is a table summarizing the geometric parameters of a π–π stacking interaction found in a related iodinated benzoyl derivative, which serves to illustrate the typical distances involved in such interactions.

Interacting RingsInterplanar Spacing (Å)Ring-Centroid Separation (Å)Reference
Pyrimidine - Pyrimidine3.4295 (10)3.4924 (6) nih.gov

Hypervalent Iodine Macrocycles in Supramolecular Systems

Hypervalent iodine compounds, particularly those that form macrocyclic structures, are of significant interest in supramolecular chemistry. These structures are typically assembled through secondary bonding interactions, where the electron-deficient iodine atom interacts with electron-rich atoms like oxygen. nih.gov While the direct synthesis of hypervalent iodine macrocycles (HIMs) from this compound is not described in the available literature, extensive research has been conducted on HIMs derived from its simpler analogue, 2-iodobenzoic acid. nih.gov

These studies provide a framework for understanding how such macrocycles are formed and their potential applications in supramolecular systems. Phenylalanine-based HIMs, for example, have been synthesized in a three-step process starting from commercially available 2-iodobenzoic acid. nih.gov The formation of these macrocycles is driven by weak, yet additive, secondary bonding interactions between the iodine and oxygen atoms. nih.gov

The resulting macrocyclic structures possess unique characteristics, such as an electron-rich core of inwardly facing carbonyl oxygens. This feature allows them to coordinate with cations, leading to the formation of higher-order supramolecular assemblies. For instance, phenylalanine-based HIMs have been shown to coordinate with alkali metals like lithium and sodium in a 2:1 ratio of macrocycle to metal cation. nih.gov This coordination occurs at the periphery of the macrocycle, involving the outwardly projected carbonyl oxygens. nih.gov

The ability of these HIMs to assemble and disassemble in response to external stimuli, such as the presence of specific anions, highlights their dynamic nature. nih.gov The addition of anions like chloride or bromide can disrupt the secondary bonding within the macrocycle, leading to its disassembly into monomeric units. nih.gov This reversible behavior is a key feature of dynamic supramolecular systems.

The table below summarizes key characteristics of a hypervalent iodine macrocycle system derived from 2-iodobenzoic acid, illustrating the principles that could be applicable to systems derived from more complex iodinated benzoic acids.

Macrocycle SystemPrecursorKey Structural FeatureInteracting SpeciesResulting AssemblyReference
Phenylalanine-based HIM2-Iodobenzoic acidInward-facing carbonyl oxygensLi⁺ and Na⁺ cations2:1 macrocycle-metal cation complex nih.gov
Phenylalanine-based HIM2-Iodobenzoic acidElectron-deficient iodine centersCl⁻ and Br⁻ anionsDisassembly into monomers nih.gov

Advanced Materials Science Applications of 2 4 Iodobenzoyl Benzoic Acid Derived Materials

Radiopaque Materials and X-ray Contrast Agents from Iodinated Polymers

The high atomic number of iodine makes it an excellent candidate for attenuating X-rays, a property leveraged in the design of radiopaque materials and X-ray contrast agents. Polymers derived from or incorporating 2-(4-iodobenzoyl)benzoic acid and similar iodinated aromatic compounds are of significant interest for these applications. These materials offer the potential for improved biocompatibility and persistence compared to small-molecule contrast agents.

The fundamental principle behind their use in medical imaging is the ability of the heavy iodine atoms to absorb X-rays, thereby enhancing the contrast between soft tissues and the surrounding environment in X-ray computed tomography (CT). nih.gov The development of iodinated contrast media has evolved from simple inorganic iodine to more complex organic molecules, often based on tri-iodinated benzene (B151609) derivatives, to improve imaging capabilities and reduce toxicity. nih.gov

Research in this area has explored the synthesis of various iodinated polymers. For instance, polyesters containing aryl-iodo moieties have been synthesized and shown to exhibit increased X-ray intensity compared to their non-iodinated counterparts. researchgate.net One study demonstrated the potential of an iodinated-poly(lactic acid) material to be visualized through chicken tissue, highlighting its promise as a radiopaque biomaterial. researchgate.net Another approach involves the creation of copolymers, such as poly(2-(2',3',5'-triiodobenzoyl) oxoethyl methacrylate-co-2-hydroxyethyl methacrylate), which can be conjugated with gold nanoparticles to develop dual X-ray imaging contrast agents. digitellinc.com The synthesis of such polymers can be optimized to control properties like monomer conversion rate, which is crucial for achieving the desired material characteristics. digitellinc.com

Table 1: Examples of Iodinated Polymers for X-ray Contrast Applications

Polymer TypeMonomer/Precursor ExampleKey Finding
Iodinated Polyesters4-iodo-phenylalanine or 4-iodobenzyl bromideIncreased X-ray intensity compared to non-iodinated polymers. researchgate.net
Iodinated Copolymers2-(2',3',5'-triiodobenzoyl) oxoethyl methacrylatePotential for dual X-ray imaging contrast agents when conjugated with gold nanoparticles. digitellinc.com
Poly(5-acrylamido-2,4,6-triiodoisophthalic acid)-based copolymers5-acrylamido-2,4,6-triiodoisophthalic acidCombines radiopacity with drug delivery capabilities. rsc.org
Alternating Polymers2,4,6-triiodobenzoic acid derivativesUseful for X-ray visualization of body cavities. google.com

Functional Polymers and Nanomaterials

The iodobenzoyl unit, derived from this compound, can be incorporated into polymers and nanomaterials to impart specific functionalities beyond radiopacity. These functionalities are driven by the electronic properties of the aromatic rings and the potential for further chemical modification at the iodine position.

Conducting polymers are organic polymers that possess electrical conductivity. polymer.cn The synthesis of these materials can be achieved through chemical or electrochemical polymerization of monomer units. polymer.cnresearchgate.net The introduction of an iodobenzoyl moiety into the polymer backbone can influence the electronic properties of the resulting material. While direct studies on conducting polymers from this compound are not prevalent, the principles of conducting polymer synthesis, such as oxidative polymerization, can be applied. polymer.cn The presence of the iodine atom could potentially be used to further functionalize the polymer or to modulate its electronic band gap. The general synthesis of conducting polymers like polyaniline often involves the use of an oxidizing agent and an acidic medium to facilitate polymerization. nih.gov The electrical conductivity of these polymers can be tailored by doping with various substances. researchgate.net

Amphiphilic compounds, which possess both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties, are crucial for the formation of micelles, vesicles, and other self-assembled nanostructures used in drug delivery and other biomedical applications. nih.gov Benzoic acid derivatives can be chemically modified to create such amphiphilic molecules. nih.gov For example, attaching a hydrophobic aliphatic tail to a benzoic acid derivative can lead to compounds that self-assemble in aqueous environments. nih.gov A molecule like this compound could serve as a polar head group in an amphiphilic structure, with the iodobenzoyl part contributing to the hydrophobic character, potentially influencing the packing and stability of the resulting nanostructures. The design of such molecules is a key aspect of creating specialized formulations for various applications. nih.gov

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. rsc.org Nanozymes are nanomaterials with enzyme-like characteristics. nih.gov The combination of these two fields has led to the development of bioorthogonal nanozymes for therapeutic and diagnostic applications. nih.govscite.ai These nanozymes often consist of a nanomaterial scaffold that carries a transition metal catalyst capable of performing bioorthogonal reactions. rsc.org The incorporation of transition metal catalysts into nanomaterial scaffolds can enhance their stability and reduce their toxicity. rsc.org While direct use of this compound in this context is not widely reported, its derivatives could be used to functionalize the surface of nanomaterials, providing a handle for attaching catalytic species or for targeting specific biological sites. The principles of bioorthogonal chemistry, such as the use of transition metal catalysts to trigger the formation of bioactive molecules, are central to this application. nih.govscite.ai

Development of Materials with Specific Optical Properties (e.g., Solid-State Fluorescence)

The development of materials with tunable solid-state fluorescence is a significant area of materials science with applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging. The fluorescence properties of organic molecules are highly dependent on their molecular structure and intermolecular interactions in the solid state.

Research into the fluorescence of benzoic acid derivatives has shown that their emission properties can be tuned. For example, europium complexes of 2-(4-fluorobenzoyl) benzoic acid exhibit characteristic Eu3+ ion emission bands, and the intensity of these emissions can be sensitized by other ligands present in the complex. nih.gov This indicates that the benzoylbenzoic acid framework can act as a ligand to sensitize the emission of lanthanide ions.

Furthermore, studies on other aromatic compounds have demonstrated that solid-state fluorescence can be controlled by modifying the molecular structure. For instance, push-pull substituted 2,5-diphenyl-stilbenes show tunable solid-state fluorescence across the visible spectrum by varying the electron-withdrawing group. rsc.org This principle could be applied to derivatives of this compound, where the iodo-substituent could be replaced or modified to tune the electronic properties and, consequently, the solid-state emission. The challenge of aggregation-caused quenching (ACQ) in the solid state is a critical consideration in the design of such materials, and strategies to induce aggregation-induced emission (AIE) are often employed. researchgate.net

Table 2: Factors Influencing Solid-State Fluorescence in Aromatic Compounds

FactorDescriptionExample
Molecular StructureThe arrangement of atoms and functional groups within the molecule.Push-pull architecture in 2,5-diphenyl-stilbenes. rsc.org
Intermolecular InteractionsHow molecules pack together in the solid state (e.g., π-π stacking).Can lead to aggregation-caused quenching or aggregation-induced emission. researchgate.net
Ligand SensitizationTransfer of energy from a ligand to a metal ion in a complex.Phenanthroline sensitizing europium ion emission in a 2-(4-fluorobenzoyl) benzoic acid complex. nih.gov
Solvent EffectsThe influence of the surrounding medium on the electronic states of the molecule.Can cause shifts in absorption and emission spectra (solvatochromism). nih.gov

Future Research Directions and Outlook

Exploration of Novel Reaction Pathways and Mechanistic Insights for Iodobenzoylbenzoic Acids

Future research will likely focus on discovering and optimizing new synthetic methodologies for 2-(4-Iodobenzoyl)benzoic acid and its analogs. A key area of interest is the use of hypervalent iodine reagents, which can lead to novel reaction pathways for phenols with extended conjugated π-systems rsc.org. Investigating these reactions could uncover new ways to functionalize the benzoylbenzoic acid core, potentially leading to unexpected and valuable molecular architectures.

Furthermore, the development of photocatalysis offers another promising avenue. Photochemical reactions, particularly those involving diazoalkanes, are being explored to unlock new reaction pathways through the generation of singlet carbene intermediates researchgate.net. Applying such light-mediated transformations to iodobenzoylbenzoic acid derivatives could provide access to previously inaccessible chemical space. A deeper mechanistic understanding of these new reactions will be crucial for controlling selectivity and reaction outcomes, thereby enabling the rational design of more efficient and sustainable synthetic processes.

Advanced Computational Design of Derivatives with Tuned Properties

Computational chemistry is poised to play an increasingly critical role in the design of novel this compound derivatives with specific, fine-tuned properties. Techniques like similarity-based virtual screening and molecular docking are already being used to design benzoic acid derivatives with potential therapeutic applications, such as antifungal agents that target specific enzymes like CYP53 nih.gov.

The future will see more sophisticated computational approaches applied to optimize the interaction between ligands and their biological targets. For instance, computational design can guide the synthesis of derivatives with improved inhibitory activity against specific proteins by optimizing the shape and electronic complementarity of the molecule to its binding site nih.gov. This approach has been successful in developing potent inhibitors for various therapeutic targets mdpi.comrsc.org. By leveraging these advanced modeling techniques, researchers can rationally design derivatives of this compound for a wide range of applications, from medicine to materials science, by predicting their properties before synthesis, thus saving time and resources.

Expansion into Hybrid and Multifunctional Materials from Benzoylbenzoic Acid Scaffolds

The benzoylbenzoic acid scaffold serves as a versatile platform for the construction of hybrid and multifunctional materials. The concept of molecular hybridization, which involves combining two or more pharmacophores to create a single molecule with multiple biological activities, is a rapidly growing field mdpi.com. This strategy has been used to develop benzimidazole-based hybrids with multitarget profiles against inflammation nih.gov. Applying this approach to the this compound structure could lead to the creation of novel therapeutic agents with enhanced efficacy and reduced side effects.

Beyond pharmaceuticals, benzoylbenzoic acid scaffolds can be incorporated into advanced materials. For example, they could be used to create hybrid scaffolds for tissue engineering, combining the mechanical properties of polymers with the bioactivity of hydrogels to support cell growth and tissue regeneration nih.gov. The inherent functionality of the benzoylbenzoic acid core allows for its integration into larger, more complex systems, opening up possibilities for applications in areas such as drug delivery, diagnostics, and smart materials.

Integration with Machine Learning for Retrosynthetic Analysis and Synthetic Route Planning

Recent advancements in ML have significantly improved the efficacy of computer-assisted synthetic planning (CASP) tools in retrosynthetic development and reaction prediction illinois.edu. ML models can be trained to evaluate and prioritize large sets of reaction data, and even propose novel synthetic pathways illinois.edu. Frameworks that incorporate established chemical reaction rules have shown to yield more diverse and feasible reaction predictions compared to purely data-driven models researchgate.net. The application of these intelligent systems can assist chemists by suggesting innovative and efficient synthetic strategies, thereby accelerating the discovery and development of new this compound derivatives acs.org.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(4-iodobenzoyl)benzoic acid, and how can reaction efficiency be optimized?

  • Methodology : The Sandmeyer reaction is a foundational approach for introducing iodine into aromatic systems. For derivatives like 2-iodobenzoic acid, diazotization of anthranilic acid followed by iodination using KI is a standard protocol . For this compound, Friedel-Crafts acylation of benzoic acid derivatives with 4-iodobenzoyl chloride in the presence of Lewis acids (e.g., AlCl₃) can be employed. Reaction efficiency depends on solvent choice (e.g., dichloromethane or nitrobenzene), temperature control (0–25°C), and stoichiometric ratios of acyl halide to substrate (1:1.2 molar ratio recommended). Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .

Q. How can the structural integrity of this compound be validated during synthesis?

  • Methodology : Use a combination of spectroscopic and chromatographic techniques:

  • NMR : Analyze ¹H and ¹³C NMR spectra to confirm the presence of characteristic peaks, such as the iodobenzoyl aromatic protons (δ 7.6–8.2 ppm) and the carboxylic acid proton (broad singlet, δ ~12 ppm) .
  • HPLC/MS : Monitor purity (>95%) and molecular ion peaks (e.g., [M-H]⁻ at m/z 386 for C₁₄H₈IO₃) .
  • X-ray crystallography : For absolute confirmation, employ SHELX software (e.g., SHELXL for refinement) to resolve crystal structures, leveraging high-resolution data from single-crystal diffraction .

Q. What are the stability considerations for handling and storing this compound?

  • Methodology : The compound is stable under standard laboratory conditions but decomposes upon prolonged exposure to light, heat (>150°C), or strong oxidizers. Store in amber glass vials at 2–8°C under inert gas (N₂/Ar). Avoid contact with bases or reducing agents, which may cleave the iodobenzoyl group. Hazardous decomposition products include carbon oxides and hydrogen iodide .

Advanced Research Questions

Q. How can computational modeling elucidate the electronic properties of this compound for catalytic applications?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict charge distribution, frontier molecular orbitals, and iodine’s electron-withdrawing effects on the benzoic acid moiety. Docking studies with enzymes (e.g., cytochrome P450) may reveal binding affinities for catalytic applications, such as oxidative coupling or halogen bonding interactions .

Q. What experimental strategies resolve contradictions in by-product formation during iodobenzoyl group installation?

  • Methodology : By-products like di-iodinated analogs or hydrolyzed intermediates arise from incomplete acylation or iodine displacement. Use kinetic monitoring (TLC or inline IR spectroscopy) to optimize reaction time. If di-iodination occurs, reduce iodine equivalents or introduce steric hindrance (e.g., ortho-substituted benzoic acids). For hydrolysis, ensure anhydrous conditions using molecular sieves or drying tubes .

Q. How does this compound interact with biological systems, and what toxicological assays are appropriate?

  • Methodology : Assess metabolic pathways using LC-MS-based metabolomics. For cytotoxicity, employ MTT assays on mammalian cell lines (e.g., HEK-293), noting IC₅₀ values. Investigate enzyme inhibition (e.g., cyclooxygenase-2) via fluorescence-based activity assays. Toxicity screening should include Ames tests for mutagenicity and zebrafish embryo models for developmental effects, though acute toxicity data remain limited .

Q. What advanced techniques characterize iodine’s role in photoactive derivatives of this compound?

  • Methodology : UV-vis spectroscopy (λmax 250–280 nm) and time-resolved fluorescence decay studies quantify photostability and singlet oxygen generation. For photocatalytic applications (e.g., organic transformations), use EPR spin trapping to detect radical intermediates. X-ray absorption spectroscopy (XAS) at the iodine K-edge reveals electronic transitions and coordination geometry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.